N~1~-(3-CYANO-1-CYCLOHEXYL-4,5-DIPHENYL-1H-PYRROL-2-YL)-2-(1-NAPHTHYLOXY)ACETAMIDE
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Overview
Description
N~1~-(3-CYANO-1-CYCLOHEXYL-4,5-DIPHENYL-1H-PYRROL-2-YL)-2-(1-NAPHTHYLOXY)ACETAMIDE is a complex organic compound that belongs to the class of pyrrole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-CYANO-1-CYCLOHEXYL-4,5-DIPHENYL-1H-PYRROL-2-YL)-2-(1-NAPHTHYLOXY)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrrole core, followed by the introduction of the cyano, cyclohexyl, and diphenyl groups. The final step often involves the attachment of the naphthyloxyacetamide moiety.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-CYANO-1-CYCLOHEXYL-4,5-DIPHENYL-1H-PYRROL-2-YL)-2-(1-NAPHTHYLOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of specific groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(3-CYANO-1-CYCLOHEXYL-4,5-DIPHENYL-1H-PYRROL-2-YL)-2-(1-NAPHTHYLOXY)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N1-(3-CYANO-1-CYCLOHEXYL-4,5-DIPHENYL-1H-PYRROL-2-YL)-2-(1-NAPHTHYLOXY)ACETAMIDE include other pyrrole derivatives with different substituents.
Uniqueness
The uniqueness of N1-(3-CYANO-1-CYCLOHEXYL-4,5-DIPHENYL-1H-PYRROL-2-YL)-2-(1-NAPHTHYLOXY)ACETAMIDE lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other pyrrole derivatives.
Properties
Molecular Formula |
C35H31N3O2 |
---|---|
Molecular Weight |
525.6g/mol |
IUPAC Name |
N-(3-cyano-1-cyclohexyl-4,5-diphenylpyrrol-2-yl)-2-naphthalen-1-yloxyacetamide |
InChI |
InChI=1S/C35H31N3O2/c36-23-30-33(26-14-4-1-5-15-26)34(27-16-6-2-7-17-27)38(28-19-8-3-9-20-28)35(30)37-32(39)24-40-31-22-12-18-25-13-10-11-21-29(25)31/h1-2,4-7,10-18,21-22,28H,3,8-9,19-20,24H2,(H,37,39) |
InChI Key |
DQJZDFKHOYQMGA-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2C(=C(C(=C2NC(=O)COC3=CC=CC4=CC=CC=C43)C#N)C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
C1CCC(CC1)N2C(=C(C(=C2NC(=O)COC3=CC=CC4=CC=CC=C43)C#N)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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